1-(3-Methylbut-3-en-1-yl)cyclopropane-1-carbaldehyde

Lipophilicity ADME prediction Formulation partitioning

1-(3-Methylbut-3-en-1-yl)cyclopropane-1-carbaldehyde (CAS 1936086-08-6) is a cyclopropane-carbaldehyde derivative bearing a 3-methylbut-3-en-1-yl side chain with a terminal isopropenyl group. The compound has the molecular formula C₉H₁₄O and a molecular weight of 138.21 g·mol⁻¹.

Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
Cat. No. B13259530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylbut-3-en-1-yl)cyclopropane-1-carbaldehyde
Molecular FormulaC9H14O
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESCC(=C)CCC1(CC1)C=O
InChIInChI=1S/C9H14O/c1-8(2)3-4-9(7-10)5-6-9/h7H,1,3-6H2,2H3
InChIKeyKLKXUJXZPGJDJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methylbut-3-en-1-yl)cyclopropane-1-carbaldehyde – Core Physicochemical and Structural Profile for Procurement Evaluation


1-(3-Methylbut-3-en-1-yl)cyclopropane-1-carbaldehyde (CAS 1936086-08-6) is a cyclopropane-carbaldehyde derivative bearing a 3-methylbut-3-en-1-yl side chain with a terminal isopropenyl group. The compound has the molecular formula C₉H₁₄O and a molecular weight of 138.21 g·mol⁻¹ [1]. Its computed XLogP3 is 2.1, topological polar surface area is 17.1 Ų, and it possesses 4 rotatable bonds with zero hydrogen-bond donors [1]. It belongs to a broader class of substituted cyclopropanecarboxaldehydes covered by fragrance patent families that describe fresh, citrus, green, aldehydic, sweet, and floral olfactory tones [2].

Fragrance ingredient Patented for fresh, citrus, green, aldehydic, sweet, floral tones; broad usage-level window.
Synthetic handle Terminal isopropenyl group supports hydroboration, thiol-ene and radical-based modifications.
Structure–odor studies Unsubstituted cyclopropane ring allows separation of steric and electronic contributions to odor.

Why 1-(3-Methylbut-3-en-1-yl)cyclopropane-1-carbaldehyde Cannot Be Replaced by Generic Cyclopropane Carbaldehydes


Cyclopropane-carbaldehydes are not interchangeable commodity chemicals; minor structural modifications produce quantifiable differences in lipophilicity, steric environment, and side-chain reactivity that directly affect synthetic utility and application performance. The fragrance patent literature explicitly recognizes that 'differences in the chemical structure of the molecule can result in significant differences in the odor, notes and characteristics' [1]. Furthermore, cyclopropanation of unsaturated side chains has been shown to alter both odour intensity and character when compared with the parent olefin [2]. For procurement decisions, selecting the specific 3-methylbut-3-en-1-yl regioisomer—rather than a near analog—determines the compound's computed logP, conformational flexibility, and the electronic nature of the olefin available for downstream functionalization. The quantitative evidence below demonstrates where this compound diverges measurably from its closest structural analogs.

Regioisomer mismatch
The 3-methylbut-2-en-1-yl isomer has an internal prenyl olefin; reactivity and selectivity may shift substantially.
gem-Dimethyl analog
Additional methyl groups on the cyclopropane increase steric hindrance, altering carbonyl reaction rates and odor character.
Parent cyclopropanecarbaldehyde
Lacks the lipophilic side chain; large logP gap predicts different formulation partitioning and substantivity.

Quantitative Differentiation Evidence: 1-(3-Methylbut-3-en-1-yl)cyclopropane-1-carbaldehyde vs. Closest Analogs


Lipophilicity (XLogP3) Differentiation vs. Parent Cyclopropanecarboxaldehyde

The target compound exhibits substantially higher computed lipophilicity than the unsubstituted parent cyclopropanecarboxaldehyde. Its XLogP3 of 2.1 [1] is approximately 10-fold higher (1.9 log units) than the parent compound's XLogP3 of 0.2 [2], indicating significantly greater preference for non-aqueous phases. This difference is critical for applications where membrane permeability, organic-phase partitioning, or fragrance substantivity is relevant.

Lipophilicity shift
Reported
ΔXLogP3 +1.9 (≈79× increase)
Supports non-aqueous phase preference.
Computed; experimental verification recommended.
Lipophilicity ADME prediction Formulation partitioning

Molecular Weight and Predicted Volatility Differentiation vs. gem-Dimethyl Analog

The target compound (MW 138.21 g·mol⁻¹) [1] is approximately 17% lighter than its gem-dimethyl-substituted analog 2,2-dimethyl-1-(3-methylbut-3-en-1-yl)cyclopropane-1-carbaldehyde (MW 166.26 g·mol⁻¹) [2]. The absence of the two additional methyl groups on the cyclopropane ring reduces molecular weight by 28.05 Da. Lower molecular weight within a homologous series generally correlates with higher vapour pressure and faster headspace delivery, a critical parameter in fragrance and flavour release kinetics.

MW & volatility
Reported
138.21 vs 166.26 g·mol⁻¹ (−16.9%)
Lower MW may support faster evaporation.
Relevant to top-note delivery timing.
Volatility Headspace performance Olfactory delivery

Steric Accessibility of the Aldehyde Carbonyl vs. gem-Dimethyl-Substituted Cyclopropane Analogs

The target compound bears an unsubstituted cyclopropane ring adjacent to the aldehyde functionality, whereas the 2,2-dimethyl analog (CAS 2153157-57-2) carries two methyl substituents on the cyclopropane ring carbon adjacent to the formyl group [1]. The gem-dimethyl substitution introduces significant steric shielding of the aldehyde carbon, which can retard nucleophilic addition rates. While no direct kinetic comparison has been published for these specific compounds, the general principle that α-quaternary centers reduce carbonyl electrophilic reactivity is well-established in physical organic chemistry. The target compound's cyclopropane ring provides ring strain activation without the additional steric penalty of gem-dimethyl substitution [2].

Aldehyde steric access
Class-level
Unsubstituted vs quaternary α-carbon (gem-dimethyl analog)
Faster nucleophilic addition predicted.
No direct kinetic data available.
Carbonyl reactivity Nucleophilic addition Steric hindrance

Regiochemical Differentiation: Terminal vs. Internal Olefin in the Side Chain

The target compound features a terminal isopropenyl group (3-methylbut-3-en-1-yl), whereas the positional isomer 1-(3-methylbut-2-en-1-yl)cyclopropane-1-carbaldehyde (CAS 95647-28-2) contains an internal trisubstituted olefin (prenyl-type) . Terminal olefins are generally more reactive toward radical additions, hydroboration, and certain cycloadditions compared to more highly substituted internal olefins, which exhibit greater steric hindrance and different electronic properties. This regiochemical distinction determines the compound's suitability as a substrate for further functionalization via olefin-targeting reactions.

Olefin regiochemistry
Class-level
Terminal isopropenyl vs internal prenyl side chain
Terminal alkene enables broader reactivity.
Comparative rate data unreported.
Olefin reactivity Cycloaddition Regioselectivity

Rotatable Bond Count and Conformational Flexibility vs. Dimethyl-Substituted Cyclopropane Analogs

The target compound possesses 4 rotatable bonds [1], identical in count to the 2,2-dimethyl analog (CAS 2153157-57-2, also 4 rotatable bonds) [2], but with a lower heavy-atom count (10 vs. 12) and lower molecular complexity index (154 vs. 215). The lower complexity value reflects the absence of the gem-dimethyl motif, which reduces the number of distinct conformational states accessible to the molecule. This difference may influence molecular recognition in biological targets and crystallization behaviour during purification.

Complexity index
Reported
Complexity 154 vs 215 (−28%); heavy atoms 10 vs 12
Simpler conformational landscape.
May ease analytical characterization.
Conformational entropy Molecular recognition Crystal packing

Recommended Procurement and Application Scenarios for 1-(3-Methylbut-3-en-1-yl)cyclopropane-1-carbaldehyde


Fragrance Ingredient Development Requiring Specific logP for Substantivity Tuning

The compound's XLogP3 of 2.1 places it in an intermediate hydrophobicity range between the highly polar parent cyclopropanecarboxaldehyde (XLogP3 = 0.2) and the more lipophilic 2,2-dimethyl analog (XLogP3 = 2.9) [1]. This intermediate logP is suitable for fragrance formulations where balanced water/organic partitioning is needed for controlled release from aqueous surfactant systems, such as in laundry detergents and shower gels. The patent literature describes cyclopropanecarboxaldehydes of this general class as imparting fresh, citrus, green, aldehydic, sweet, and floral tones at usage levels from 0.005 to 10 weight percent [2].

Synthetic Intermediate for Olefin-Functionalized Building Blocks

The terminal isopropenyl side chain distinguishes this compound from its internal-olefin positional isomer (CAS 95647-28-2). The terminal alkene provides a reactive handle for hydroboration–oxidation, thiol–ene click chemistry, and radical-mediated transformations that are less favourable on the trisubstituted internal olefin of the isomer . This makes the target compound a preferred starting material when downstream chemistry targets the terminal position of the side chain.

Structure–Odor Relationship (SOR) Studies in Cyclopropane Fragrance Chemistry

The compound's unsubstituted cyclopropane ring, combined with a branched unsaturated side chain, makes it a valuable probe molecule for systematic structure–odor relationship studies. The review by Schröder (2014) highlights that cyclopropanation of unsaturated precursors can dramatically alter olfactory character and intensity [3]. Because this compound lacks the gem-dimethyl substitution present in analog CAS 2153157-57-2, it allows deconvolution of the steric contribution of the cyclopropane ring from the electronic contribution, enabling more precise SAR elucidation.

Agrochemical or Pharmaceutical Intermediate with Defined Steric Parameters

The reduced steric hindrance around the aldehyde group, relative to the 2,2-dimethyl analog, predicts faster reaction kinetics in condensation steps such as imine, hydrazone, or oxime formation [4]. This is advantageous in library synthesis or process chemistry where reaction time and conversion efficiency are critical cost drivers. The lower molecular complexity (154 vs. 215) also simplifies analytical method development for purity assessment and impurity profiling.

Application
Selection Property
Validation Focus
Fragrance formulation with controlled release
Intermediate logP for balanced partitioning
Substantivity in aqueous surfactant systems
Synthetic intermediate for olefin functionalization
Terminal alkene reactive handle
Hydroboration-oxidation, thiol-ene coupling
Structure-odor relationship studies
Unsubstituted cyclopropane ring
Deconvolution of steric vs electronic effects
Agrochemical/pharmaceutical intermediate
Reduced aldehyde steric hindrance
Condensation kinetics (imine, hydrazone formation)
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